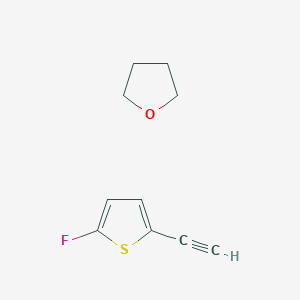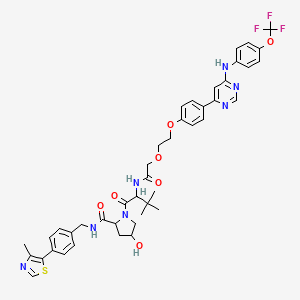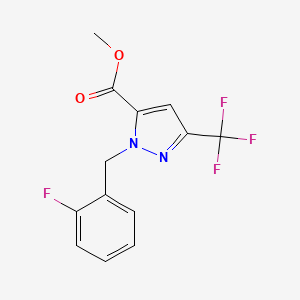![molecular formula C18H30N4O2 B12225264 3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B12225264.png)
3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, a piperidine moiety, and an oxane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Piperidine Moiety: This step involves the reaction of the pyrazine derivative with a piperidine compound, often facilitated by a catalyst.
Attachment of the Oxane Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, influencing their activity.
Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes that are modulated by the compound.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-methylaniline: A related compound with a simpler structure, used in organic synthesis.
N-methyl-m-anisidine: Another similar compound with applications in chemical research.
Uniqueness
3-methoxy-N-methyl-N-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)pyrazin-2-amine stands out due to its complex structure, which imparts unique chemical properties and potential applications. Its combination of a pyrazine ring, piperidine moiety, and oxane group makes it a versatile compound in various fields of research.
Properties
Molecular Formula |
C18H30N4O2 |
|---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-methoxy-N-methyl-N-[[1-(oxan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine |
InChI |
InChI=1S/C18H30N4O2/c1-21(17-18(23-2)20-9-8-19-17)13-15-6-10-22(11-7-15)14-16-5-3-4-12-24-16/h8-9,15-16H,3-7,10-14H2,1-2H3 |
InChI Key |
NYXARHIAVGJYFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1CCN(CC1)CC2CCCCO2)C3=NC=CN=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}morpholin-3-one](/img/structure/B12225187.png)
![4-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12225190.png)

![6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B12225207.png)
![Acetonitrile, 2-[(4-ethoxyphenyl)sulfonyl]-](/img/structure/B12225209.png)
![1-(4-fluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B12225213.png)
![1-(difluoromethyl)-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12225217.png)
![3-Fluoro-1-{thieno[2,3-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12225225.png)
![5-methyl-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrazine-2-carboxamide](/img/structure/B12225241.png)
![6-[3a-(hydroxymethyl)-octahydro-1H-isoindol-2-yl]pyridine-3-carbonitrile](/img/structure/B12225244.png)

![5-Chloro-6-{[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]amino}pyridine-3-carbonitrile](/img/structure/B12225263.png)
![1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12225279.png)

